molecular formula C56H78Cl2N2O16 B022238 Doxacurium chloride CAS No. 106819-53-8

Doxacurium chloride

Cat. No. B022238
M. Wt: 1106.1 g/mol
InChI Key: APADFLLAXHIMFU-LGIHQUBZSA-L
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Description

Doxacurium chloride, also known as BW938U80 or BW A938U, is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs . It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation .


Synthesis Analysis

Doxacurium chloride is a symmetrical molecule because it is a diester of succinic acid . The drug was synthesized by Mary M. Jackson and James C. Wisowaty, PhD, chemists within the Chemical Development Laboratories at Burroughs Wellcome Co., Research Triangle Park, NC, in collaboration with John J. Savarese MD, an anesthesiologist in the Dept. of Anesthesia, Harvard Medical School at the Massachusetts General Hospital, Boston, MA .


Molecular Structure Analysis

The molecular formula of Doxacurium chloride is C56H78Cl2N2O16 . It is a bis-quaternary benzylisoquinolinium diester nondepolarizing neuromuscular blocking compound . The molecular weight is 1106.1 g/mol .


Chemical Reactions Analysis

The pharmacological action of doxacurium is a function of its competitive antagonism to acetylcholine receptors of the nicotinic type . It is minimally hydrolyzed by human plasma cholinesterase .


Physical And Chemical Properties Analysis

Doxacurium chloride is a chloride salt, a quaternary ammonium salt, and a diester . It is a symmetrical molecule because it is a diester of succinic acid .

Scientific Research Applications

  • Long-Acting Neuromuscular Blocking Agent : Doxacurium chloride is noted for being a long-acting nondepolarizing neuromuscular blocking agent. It has a slow onset of effect and is suitable for surgery of longer duration, especially in high-risk patient groups (Mirakhur & McCoy, 1994).

  • Use in Anesthesia : It has been used effectively during stable states of nitrous oxide and narcotic anesthesia. Doxacurium provides excellent intubating conditions and is beneficial in procedures where a long duration of muscle relaxation is required (Murray et al., 1988).

  • Cardiovascular Stability : Studies have shown that Doxacurium chloride maintains cardiovascular stability both in healthy patients and those with cardiovascular disease, making it a safe choice in such clinical situations (Reich et al., 1990).

  • Comparison with Other Agents : Doxacurium has been compared to other neuromuscular blockers like pipecuronium, with findings indicating that it causes significant changes in heart rate and histamine release. However, its rate of onset of block is slower, and recovery is more rapid compared to some other agents (Denman et al., 1996).

  • Dosage and Duration : Research has identified specific dose-response relationships of Doxacurium chloride with various anesthetic agents, providing guidelines for its effective use in different anesthetic contexts (Katz et al., 1989).

  • Elderly and Pediatric Applications : Doxacurium has been found safe and effective for use in both elderly and pediatric patients, with studies indicating that it does not require dose adjustments based on age (de Mey et al., 1995).

  • Detection in Postmortem Fluids : Interestingly, it can be identified in postmortem fluids using liquid chromatography-tandem mass spectrometry, which is significant for forensic toxicology (Montgomery et al., 2006).

Safety And Hazards

Common side effects of Doxacurium chloride include bronchospasm, wheezing, hives, injection site reactions, double vision, fever, prolonged drug effects such as weakness or skeletal muscle paralysis, and allergic reactions (including anaphylaxis) .

Future Directions

Doxacurium chloride is available worldwide although, for a number of years, its use has not been popular because of considerably long duration of action . Its decline from clinical use was even further hastened when the sister molecule, mivacurium chloride, was introduced into the clinic very shortly after doxacurium’s debut . The only perceived advantage of doxacurium over that of mivacurium is its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose .

properties

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADFLLAXHIMFU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78Cl2N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1106.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxacurium chloride

CAS RN

83348-52-1
Record name Doxacurium chloride [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
VR Maddineni, R Cooper, JC Stanley… - …, 1992 - Wiley Online Library
… Hemodynamic effects of doxacurium chloride in patients receiving oxygen sufentanil anesthesia … Dose-response relationships of doxacurium chloride in humans during anesthesia with …
RPF Scott, J Norman - BJA: British Journal of Anaesthesia, 1989 - academic.oup.com
… Onset, duration and reversal following doxacurium chloride (BWA938U) when combined … The efficacy of doxacurium chloride for endotracheal intubation and provision of neuromuscular …
Number of citations: 27 academic.oup.com
JB Sarner, BW Brandom, DR Cook… - Anesthesia & …, 1988 - journals.lww.com
The neuromuscular effects of doxacurium were studied in 26 children during halothane-nitrous oxide-oxygen anesthesia. Neuromuscular blockade was measured using …
Number of citations: 38 journals.lww.com
SJ Basta, JJ Savarese, HH Ali, PB Embree… - …, 1988 - europepmc.org
Doxacurium chloride (BW A938U) is a bis-quaternary benzylisoquinolinium diester nondepolarizing neuromuscular blocking compound that is minimally hydrolyzed by human plasma …
Number of citations: 130 europepmc.org
DL Reich, SN Konstadt, DM Thys, Z Hillel… - BJA: British Journal …, 1989 - academic.oup.com
… and cardiovascular effects of doxacurium chloride in patients … Hemodynamic effects of doxacurium chloride in patients … Clinical pharmacology of doxacurium chloride (BW A938U) …
Number of citations: 22 academic.oup.com
EA MARTINEZ, AA WOOLDRIDGE… - Veterinary …, 1998 - Wiley Online Library
Objective—To determine the neuromuscular effects of doxacurium chloride and to construct a dose‐response curve for the drug in isoflurane‐anesthetized dogs. Design—Randomized, …
Number of citations: 6 onlinelibrary.wiley.com
DP Lynam - Journal of Cardiothoracic Anesthesia, 1990 - Elsevier
… -response relationships of doxacurium chloride in humans … of action of doxacurium chloride during narcotic anesthesia with … Accelerated recovery from doxacurium chloride-induced neu…
Number of citations: 1 www.sciencedirect.com
JJ Savarese, WB Wastila, GD Rudd, RE Welch… - Journal of …, 1990 - Elsevier
D URING A SEARCH of benzylisoquinolinium diester compounds for neuromuscular blocking drugs of short duration, two substances of the generic formula shown in Fig 1 emerged as …
Number of citations: 3 www.sciencedirect.com
EA Martinez, AA Wooldridge, DE Mercer… - Veterinary …, 1997 - Wiley Online Library
… Doxacurium chloride is a nondepolarising neuromuscular blocking agent with a slow onset and long duration of action. It is the most potent neuromuscular blocking agent available (…
Number of citations: 1 onlinelibrary.wiley.com
DJ Murray, MP Mehta, WW Choi, RB Forbes… - …, 1988 - europepmc.org
… The purpose of this study was to evaluate neuromuscular and cardiovascular effects of doxacurium chloride, a new long-acting neuromuscular blocking agent, during a stable state of …
Number of citations: 52 europepmc.org

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